molecular formula C16H14N2S B2808005 2-(methylthio)-4,5-diphenyl-1H-imidazole CAS No. 3653-22-3

2-(methylthio)-4,5-diphenyl-1H-imidazole

Cat. No.: B2808005
CAS No.: 3653-22-3
M. Wt: 266.36
InChI Key: FKYCCFMGPGRPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-4,5-diphenyl-1H-imidazole is a useful research compound. Its molecular formula is C16H14N2S and its molecular weight is 266.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Imidazole derivatives are known for their antioxidant properties, as demonstrated in assays like the ABTS/PP decolorization assay. Such assays reveal the antioxidant capacity through specific reaction pathways, highlighting the diverse chemical interactions imidazole compounds can engage in, including coupling reactions and oxidative degradation. This suggests that derivatives such as 2-(methylthio)-4,5-diphenyl-1H-imidazole could potentially be explored for their antioxidant capabilities (Ilyasov et al., 2020).

Immune Response Modulation

Imidazole compounds have been studied for their ability to modulate immune responses. For instance, imiquimod and its analogues, belonging to the class of non-nucleoside imidazoquinolinamines, have demonstrated potential in activating the immune system through the induction of cytokines. This suggests that derivatives like this compound could be researched for similar immunomodulatory effects (Syed, 2001).

Antimicrobial Activities

Imidazole derivatives are widely utilized in pharmaceuticals for their antimicrobial properties. These compounds serve as a basis for manufacturing anti-fungal drugs and bactericides, showcasing their efficacy against a variety of microorganisms. The structural features of imidazoles, including those of this compound, provide a promising framework for developing new antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

The imidazole framework is also significant in the field of corrosion inhibition. Imidazoline derivatives, which share a similar core structure with imidazole compounds, have shown effectiveness in protecting metal surfaces against corrosion. This suggests a potential application for this compound in developing new corrosion inhibitors for industrial applications (Sriplai & Sombatmankhong, 2023).

Cancer Research and Therapeutics

Imidazole derivatives exhibit a range of biological activities that are beneficial in cancer research and therapeutics. They have been explored for antitumor, antiproliferative, and other anticancer activities. Research into compounds like this compound could uncover new pathways for cancer treatment, taking advantage of the imidazole ring's pharmacological properties (Sharma et al., 2016).

Properties

IUPAC Name

2-methylsulfanyl-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-19-16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYCCFMGPGRPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.